
(R)-Methyl 2-amino-2-phenylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-amino-2-phenylhexanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl group, and a methyl ester group attached to a hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-phenylhexanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-phenylhexanoic acid.
Esterification: The carboxylic acid group of ®-2-amino-2-phenylhexanoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain ®-Methyl 2-amino-2-phenylhexanoate in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-amino-2-phenylhexanoate may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-amino-2-phenylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-Methyl 2-amino-2-phenylhexanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-amino-2-phenylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active amino acid derivative.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 2-amino-2-phenylhexanoate: The enantiomer of ®-Methyl 2-amino-2-phenylhexanoate, differing in the spatial arrangement of atoms.
Methyl 2-amino-2-phenylacetate: A structurally similar compound with a shorter carbon chain.
Methyl 2-amino-2-phenylbutanoate: Another similar compound with a different carbon chain length.
Uniqueness
®-Methyl 2-amino-2-phenylhexanoate is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its longer carbon chain also provides distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-2-phenylhexanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3/t13-/m1/s1 |
Clave InChI |
GTGCPCXBADEBNA-CYBMUJFWSA-N |
SMILES isomérico |
CCCC[C@@](C1=CC=CC=C1)(C(=O)OC)N |
SMILES canónico |
CCCCC(C1=CC=CC=C1)(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


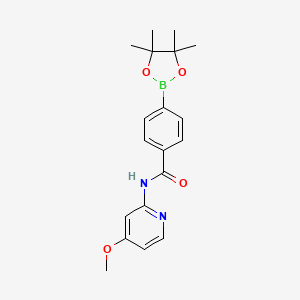
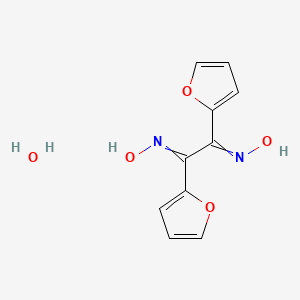
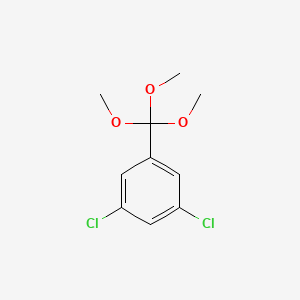
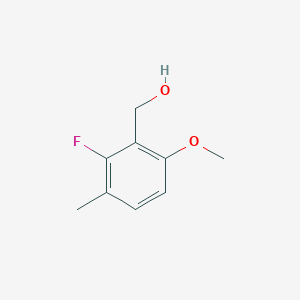
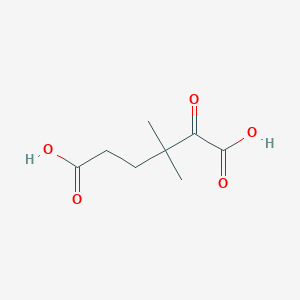
![[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)


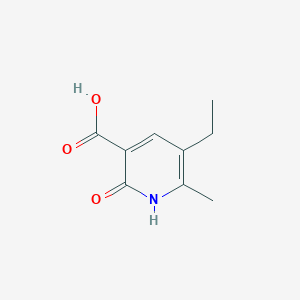
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
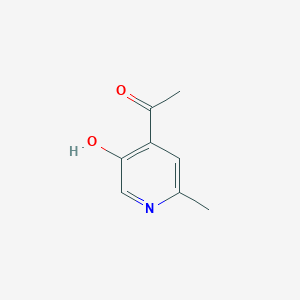
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)
